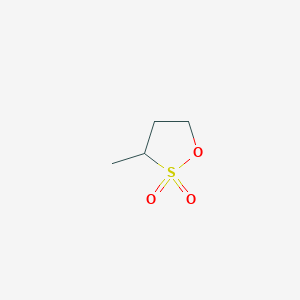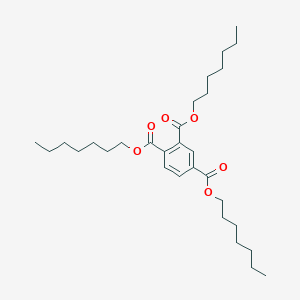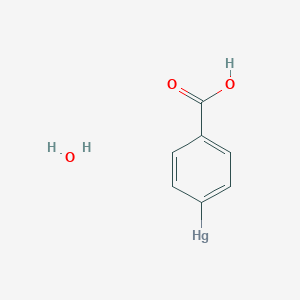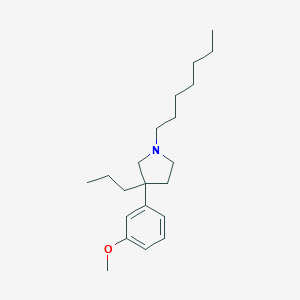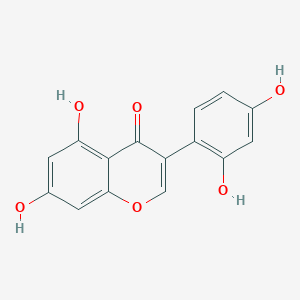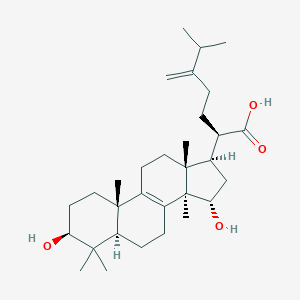
Sulfurenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfurenic acid, also known as 2,4-dithiabutyric acid, is a sulfur-containing compound that has recently gained attention in scientific research. It is a derivative of cysteine, an amino acid that is essential for protein synthesis and plays a crucial role in many biological processes. Sulfurenic acid has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
1. Role in Modern Materials Science
Sulfurenic acid, as a sulfur-related compound, plays a significant role in materials science. Research on sulfur and its derivatives spans a broad spectrum of topics, including improving energy efficiency, developing environmentally friendly uses for oil refinery by-products, and creating polymers with unique properties. Sulfur-based reactions are crucial in producing materials for energy, environmental, and practical applications (Boyd, 2016).
2. Biosulfidogenic Processes
Microorganisms that respire sulfur compounds and generate sulfide are being explored for biotechnological applications. These organisms' adaptability offers potential for environmental solutions and the creation of value-added products, contributing to economic circularity. The use of biosulfidogenesis in acidic environments, particularly for remediation, is noteworthy, as it involves complete conversions of sulfur compounds (Florentino, Sánchez-España, & Sánchez-Andrea, 2022).
3. Application in Rechargeable Batteries
Studies have focused on sulfur chemistry for developing high-performance rechargeable batteries. Investigations have addressed the limits of sulfur electrochemical utilization, performance at low temperatures, and rate capability. This area highlights the application of sulfur and its compounds in energy storage technologies (Akridge, Mikhaylik, & White, 2004).
4. Synthesis of Sulfur Nanoparticles
Research on sulfur nanoparticles emphasizes their utility in pharmaceuticals, carbon nanotube modification, and lithium battery synthesis. Studies have explored surfactant-assisted routes for creating sulfur nanoparticles, offering insights into particle size and shape control, which are crucial for various industrial applications (Chaudhuri & Paria, 2010).
5. Bioleaching of Heavy Metals
Elemental sulfur has been applied in bioleaching to extract heavy metals from contaminated sediments. Research shows that using different types of sulfur, such as biological sulfur, can improve the efficiency of metal removal, indicating its potential for environmental remediation (Seidel, Wennrich, Hoffmann, & Löser, 2006).
Propiedades
Número CAS |
1260-08-8 |
|---|---|
Nombre del producto |
Sulfurenic acid |
Fórmula molecular |
C31H50O4 |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
(2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)23-17-26(33)31(8)22-11-12-24-28(4,5)25(32)14-15-29(24,6)21(22)13-16-30(23,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31-/m1/s1 |
Clave InChI |
XZEKQUYJGSOILA-JBDXZHTESA-N |
SMILES isomérico |
CC(C)C(=C)CC[C@H]([C@H]1C[C@@H]([C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |
SMILES |
CC(C)C(=C)CCC(C1CC(C2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |
SMILES canónico |
CC(C)C(=C)CCC(C1CC(C2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
